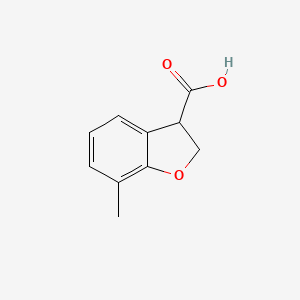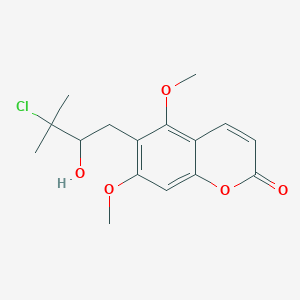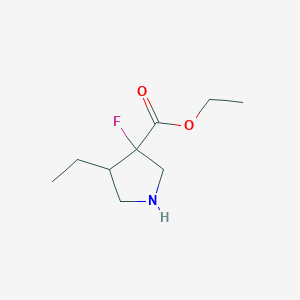
rac-(2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid hydrochloride, cis
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“rac-(2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid hydrochloride, cis” is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features an oxolane ring with an aminomethyl group and a carboxylic acid group, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid hydrochloride, cis” typically involves the following steps:
Formation of the Oxolane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Aminomethyl Group: This step may involve nucleophilic substitution reactions where an amine group is introduced.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.
Resolution of Racemic Mixture: The racemic mixture can be resolved into its enantiomers using chiral resolution techniques.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the aminomethyl position.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted oxolane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for studying stereochemistry and enantioselective reactions.
Biology
In biological research, the compound may be used to study enzyme-substrate interactions, particularly those involving chiral centers.
Medicine
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of “rac-(2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid hydrochloride, cis” involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl and carboxylic acid groups play crucial roles in binding to these targets, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,5R)-5-(aminomethyl)oxolane-2-carboxylic acid hydrochloride
- (2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid hydrochloride
Uniqueness
The unique stereochemistry of “rac-(2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid hydrochloride, cis” distinguishes it from other similar compounds. Its specific configuration may result in different biological activities and chemical reactivity, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C6H12ClNO3 |
|---|---|
Molekulargewicht |
181.62 g/mol |
IUPAC-Name |
5-(aminomethyl)oxolane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c7-3-4-1-2-5(10-4)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H |
InChI-Schlüssel |
ZVOKGKMBTGCGQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1CN)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-(1R,6R,7S)-7-bromo-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B12311304.png)

![4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol](/img/structure/B12311318.png)
![Rac-(3ar,6ar)-hexahydrofuro[2,3-c]furan-2-ylmethanamine](/img/structure/B12311323.png)
![Ethyl 3-(((allyloxy)carbonyl)amino)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate](/img/structure/B12311329.png)


![1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-, bariumsalt (2:1)](/img/structure/B12311347.png)

methoxy]phenyl}methyl)amine](/img/structure/B12311354.png)

![Bicyclo[3.2.0]heptan-2-one](/img/structure/B12311362.png)
![2-[2-(4-Fluorophenoxy)acetamido]-3-methylbutanoic acid](/img/structure/B12311363.png)

